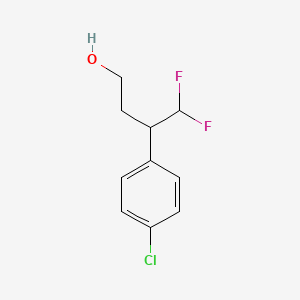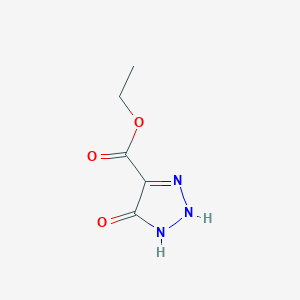![molecular formula C17H15BrN2O B13460546 2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a prop-2-yn-1-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a tert-butyl-substituted phenol, followed by the introduction of the prop-2-yn-1-yloxy group through an etherification reaction. The final step involves the formation of the propanedinitrile moiety through a condensation reaction with malononitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of new compounds with different functional groups.
科学的研究の応用
2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new polymers and other advanced materials.
作用機序
The mechanism of action of 2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: This compound shares the bromine and tert-butyl groups but lacks the prop-2-yn-1-yloxy and propanedinitrile moieties.
tert-Butyl bromide: This compound contains a tert-butyl group and a bromine atom but is structurally simpler.
Uniqueness
2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C17H15BrN2O |
|---|---|
分子量 |
343.2 g/mol |
IUPAC名 |
2-[(3-bromo-5-tert-butyl-4-prop-2-ynoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H15BrN2O/c1-5-6-21-16-14(17(2,3)4)8-12(9-15(16)18)7-13(10-19)11-20/h1,7-9H,6H2,2-4H3 |
InChIキー |
VGQIDAQTAFCPJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=C(C#N)C#N)Br)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)

![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)






![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)

